molecular formula C26H26Cl4N2O2 B4924164 2-[3-[2-(2,5-dichloroanilino)-2-oxoethyl]-1-adamantyl]-N-(2,5-dichlorophenyl)acetamide

2-[3-[2-(2,5-dichloroanilino)-2-oxoethyl]-1-adamantyl]-N-(2,5-dichlorophenyl)acetamide

Cat. No.: B4924164
M. Wt: 540.3 g/mol
InChI Key: RBQCQNYSHKUMEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-[2-(2,5-dichloroanilino)-2-oxoethyl]-1-adamantyl]-N-(2,5-dichlorophenyl)acetamide is a complex organic compound characterized by its adamantyl and dichloroanilino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2-(2,5-dichloroanilino)-2-oxoethyl]-1-adamantyl]-N-(2,5-dichlorophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Adamantyl Intermediate: This involves the reaction of adamantane with suitable reagents to introduce functional groups that can further react with other intermediates.

    Introduction of the Dichloroanilino Group: This step involves the reaction of 2,5-dichloroaniline with an appropriate acylating agent to form the dichloroanilino intermediate.

    Coupling Reaction: The final step involves coupling the adamantyl intermediate with the dichloroanilino intermediate under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This typically includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[3-[2-(2,5-dichloroanilino)-2-oxoethyl]-1-adamantyl]-N-(2,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroanilino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[3-[2-(2,5-dichloroanilino)-2-oxoethyl]-1-adamantyl]-N-(2,5-dichlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-[2-(2,5-dichloroanilino)-2-oxoethyl]-1-adamantyl]-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

2-[3-[2-(2,5-dichloroanilino)-2-oxoethyl]-1-adamantyl]-N-(2,5-dichlorophenyl)acetamide is unique due to its adamantyl group, which imparts specific structural and functional properties.

Properties

IUPAC Name

2-[3-[2-(2,5-dichloroanilino)-2-oxoethyl]-1-adamantyl]-N-(2,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26Cl4N2O2/c27-17-1-3-19(29)21(6-17)31-23(33)12-25-8-15-5-16(9-25)11-26(10-15,14-25)13-24(34)32-22-7-18(28)2-4-20(22)30/h1-4,6-7,15-16H,5,8-14H2,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQCQNYSHKUMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)CC(=O)NC4=C(C=CC(=C4)Cl)Cl)CC(=O)NC5=C(C=CC(=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.